

# An In-depth Technical Guide to the Structure of Biotin-PEG4-OH

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## Compound of Interest

Compound Name: **Biotin-PEG4-OH**

Cat. No.: **B15543230**

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This guide provides a comprehensive overview of the chemical structure and properties of **Biotin-PEG4-OH**, a heterobifunctional linker molecule widely utilized in biomedical research and drug development, particularly in the fields of bioconjugation and targeted protein degradation.

## Core Structure and Functional Moieties

**Biotin-PEG4-OH** is a molecule composed of three key components: a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This unique combination of functionalities makes it a versatile tool for researchers.

- **Biotin Moiety:** At one end of the molecule is biotin (Vitamin B7). Biotin exhibits an exceptionally high binding affinity and specificity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal anchor for various biological assays and applications, including affinity chromatography, immunohistochemistry, and ELISA.
- **Tetraethylene Glycol (PEG4) Spacer:** The biotin moiety is connected to a flexible, hydrophilic spacer arm composed of four repeating ethylene glycol units. This PEG spacer serves several crucial functions:
  - **Increased Hydrophilicity:** The PEG chain imparts significant water solubility to the entire molecule and to any biomolecule it is conjugated to, which can prevent aggregation and improve handling in aqueous buffers.[\[1\]](#)[\[2\]](#)

- Reduced Steric Hindrance: The length and flexibility of the PEG spacer minimize steric hindrance, allowing the biotin group to efficiently bind to avidin or streptavidin without being obstructed by the conjugated molecule.[2]
- Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it suitable for in vivo applications.
- Terminal Hydroxyl Group (-OH): The other end of the PEG spacer is terminated with a primary hydroxyl group.[3] This functional group provides a reactive site for further chemical modifications. The hydroxyl group can be activated or converted into other functional groups to enable covalent attachment to a wide range of molecules, such as proteins, peptides, antibodies, or small molecule drugs.

## Chemical Properties and Identification

The key chemical identifiers and properties of **Biotin-PEG4-OH** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C18H33N3O6S	[4][5][6]
Molecular Weight	419.54 g/mol	[4][5]
CAS Number	1217609-84-1	[4][5]
Synonyms	(+)-Biotin-PEG4-hydroxyl, Biotin-PEG4-Alcohol	[5][6]
Appearance	Waxy Solid	[5]

## Applications in Research and Drug Development

**Biotin-PEG4-OH** is a valuable reagent in various scientific disciplines:

- PROTACs: It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][7] In this context, the hydroxyl group is modified to connect to a ligand for a target protein, while the biotin end can be used for purification or detection. PROTACs are

designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[7]

- **Bioconjugation:** The terminal hydroxyl group can be functionalized to react with various groups on biomolecules, enabling their biotinylation. This allows for the subsequent detection, purification, or immobilization of the labeled molecule using avidin or streptavidin.
- **Surface Modification:** The molecule can be used to modify surfaces, such as those of nanoparticles or microplates, to introduce biotin functionalities for capturing and detecting specific analytes.

## Structural Visualization

The chemical structure of **Biotin-PEG4-OH** can be represented as follows:

Chemical structure of **Biotin-PEG4-OH**.

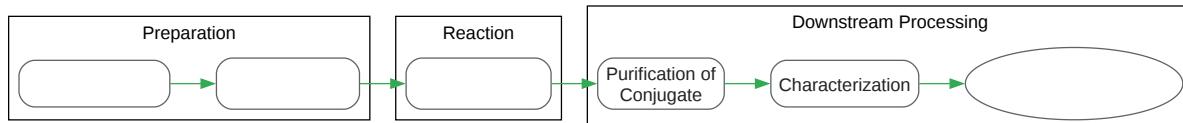
## Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general workflow for using **Biotin-PEG4-OH** in a bioconjugation experiment would typically involve the following steps:

- **Activation of the Hydroxyl Group:** The terminal hydroxyl group of **Biotin-PEG4-OH** is often not reactive enough for direct conjugation. It usually requires activation. A common method is to convert it to a more reactive functional group, such as a tosylate, mesylate, or an NHS ester. For example, to create an NHS ester, one could react **Biotin-PEG4-OH** with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine in an anhydrous organic solvent.
- **Conjugation to the Target Molecule:** The activated Biotin-PEG4 derivative is then reacted with the target molecule. If the target molecule has primary amine groups (e.g., lysine residues in a protein), an NHS ester derivative of Biotin-PEG4 would be suitable for forming a stable amide bond. The reaction is typically carried out in a buffer with a pH range of 7-9.
- **Purification of the Conjugate:** After the conjugation reaction, it is essential to remove any unreacted biotinylation reagent and byproducts. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.

- Characterization of the Conjugate: The final biotinylated product should be characterized to confirm successful conjugation. Techniques such as mass spectrometry can be used to determine the molecular weight of the conjugate, and a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated.

The logical workflow for a typical bioconjugation experiment is illustrated below:



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A generalized workflow for bioconjugation using **Biotin-PEG4-OH**.

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Phone: (601) 213-4426  
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